Methyl 13-methylpentadecanoate
Overview
Description
It has the molecular formula C₁₇H₃₄O₂ and a molecular weight of 270.45 g/mol . This compound is characterized by its long hydrocarbon chain with a methyl group at the 13th carbon position, making it a branched fatty acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 13-methylpentadecanoate can be synthesized through the esterification of 13-methylpentadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the esterification process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group and the ester functional group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol for transesterification reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: 13-methylpentadecanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Methyl 13-methylpentadecanoate has several applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: It serves as a model compound for studying the metabolism of branched-chain fatty acids in biological systems.
Medicine: Research into its potential therapeutic effects, particularly in the modulation of lipid metabolism and inflammation.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other branched fatty acid derivatives
Mechanism of Action
The mechanism of action of methyl 13-methylpentadecanoate involves its interaction with enzymes involved in fatty acid metabolism. It can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, it may modulate signaling pathways related to lipid metabolism and inflammation by interacting with specific receptors and enzymes .
Comparison with Similar Compounds
Methyl pentadecanoate: A straight-chain analog without the methyl branch.
Methyl 12-methyltridecanoate: Another branched fatty acid methyl ester with the methyl group at the 12th carbon position.
Methyl 14-methylhexadecanoate: A longer-chain branched fatty acid methyl ester with the methyl group at the 14th carbon position.
Uniqueness: Methyl 13-methylpentadecanoate is unique due to its specific branching at the 13th carbon, which influences its physical and chemical properties, such as melting point, solubility, and reactivity. This branching can also affect its biological activity and interactions with enzymes and receptors compared to its straight-chain and differently branched analogs.
Properties
IUPAC Name |
methyl 13-methylpentadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGDXZRZDAJTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339164 | |
Record name | Methyl 13-methylpentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5487-50-3 | |
Record name | Methyl 13-methylpentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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